

CAS number 1060802-23-4 characterization

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

	5-BROMO-2-
Compound Name:	CHLOROISONICOTINALDEHYD
	<i>E</i>
Cat. No.:	B1525356

[Get Quote](#)

An In-Depth Technical Guide to BAY-876: A Potent and Selective GLUT1 Inhibitor Senior Application Scientist Note: This technical guide is centered on the molecule BAY-876. The provided CAS number, 1060802-23-4, corresponds to the chemical intermediate **5-Bromo-2-chloroisonicotinaldehyde**. However, the detailed scientific requirements of the prompt—focusing on mechanism of action, signaling pathways, and drug development insights—strongly indicate that the intended subject is the well-characterized GLUT1 inhibitor, BAY-876 (CAS: 1799753-84-6). This guide has been developed to provide the most relevant and valuable information for researchers in drug development.

Introduction

Metabolic reprogramming is a hallmark of cancer, characterized by an increased reliance on glycolysis even in the presence of oxygen—a phenomenon known as the Warburg effect. The glucose transporter 1 (GLUT1) is a key facilitator of this altered metabolic state, frequently overexpressed in a wide range of malignancies, making it a compelling target for therapeutic intervention. BAY-876 has emerged as a first-in-class, potent, and highly selective inhibitor of GLUT1.^{[1][2][3][4]} This guide provides a comprehensive technical overview of BAY-876, from its fundamental physicochemical properties to its mechanism of action and practical experimental protocols for its investigation.

Physicochemical Properties and Formulation

A thorough understanding of a compound's physical and chemical characteristics is foundational for its application in both *in vitro* and *in vivo* studies.

Chemical Identity:

- IUPAC Name: N4-[1-[(4-Cyanophenyl)methyl]-5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-7-fluoro-2,4-quinolinedicarboxamide
- CAS Number: 1799753-84-6[\[5\]](#)
- Molecular Formula: C₂₄H₁₆F₄N₆O₂[\[3\]](#)[\[5\]](#)
- Molecular Weight: 496.42 g/mol [\[2\]](#)[\[3\]](#)[\[5\]](#)

Solubility and Formulation: The poor aqueous solubility of BAY-876 necessitates specific formulation strategies for experimental use.[\[6\]](#)

- **In Vitro Stock Solutions:** BAY-876 is readily soluble in dimethyl sulfoxide (DMSO) at concentrations up to 100 mM.[\[5\]](#) For cellular assays, it is critical to prepare a concentrated stock in DMSO and then dilute it in culture media to the final working concentration, ensuring the final DMSO concentration does not exceed a level that would impact cellular physiology (typically <0.5%).
- **In Vivo Formulation:** For oral administration in animal models, BAY-876 can be formulated as a suspension. A common vehicle consists of 0.5% hydroxypropyl methylcellulose (HPMC) and 0.1% Tween 80 in water.[\[3\]](#) Another approach involves a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[\[3\]](#) Recently, a novel microcrystalline formulation has been developed to achieve sustained, localized delivery for treating hepatocellular carcinoma, highlighting advanced formulation strategies to overcome solubility challenges.[\[6\]](#)[\[7\]](#)

Physicochemical Data Summary Table:

Property	Value	Source(s)
CAS Number	1799753-84-6	[5]
Molecular Formula	C ₂₄ H ₁₆ F ₄ N ₆ O ₂	[3] [5]
Molecular Weight	496.42 g/mol	[2] [3] [5]
Purity	≥98% (HPLC)	[5]
Solubility (DMSO)	Up to 100 mM	[5]

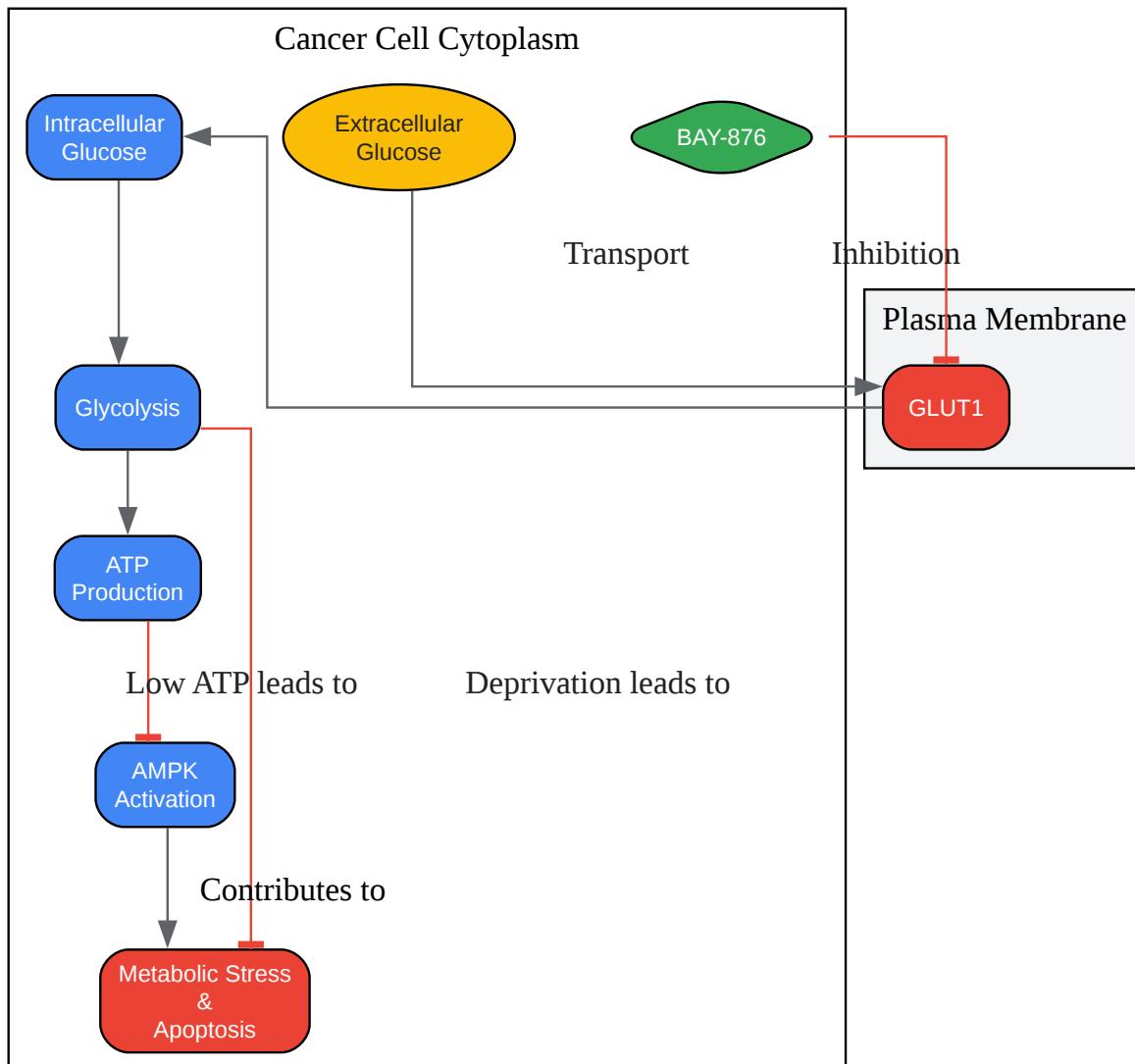
| Appearance | White to off-white solid | Commercially available data |

Mechanism of Action and Biological Effects

BAY-876 exerts its anti-tumor effects by directly targeting the glucose transport activity of GLUT1, leading to a cascade of metabolic consequences that are particularly detrimental to cancer cells.

Selective Inhibition of GLUT1: BAY-876 is a highly potent inhibitor of GLUT1 with an IC₅₀ value of approximately 2 nM in cell-free assays.[\[1\]](#)[\[2\]](#)[\[3\]](#) Its selectivity is a key attribute, being over 130-fold more selective for GLUT1 compared to other major glucose transporters like GLUT2, GLUT3, and GLUT4.[\[1\]](#)[\[3\]](#) This high selectivity minimizes off-target effects and provides a precise tool for probing the function of GLUT1.

Selectivity Profile of BAY-876:


Transporter	IC ₅₀ (μM)	Selectivity vs. GLUT1	Source(s)
GLUT1	0.002	-	[1] [2]
GLUT2	10.8	~5400-fold	[5]
GLUT3	1.67	~835-fold	[5]

| GLUT4 | 0.29 | ~145-fold |[\[5\]](#) |

Cellular Consequences of GLUT1 Inhibition: The inhibition of GLUT1 by BAY-876 initiates a series of events that disrupt cancer cell metabolism and viability:

- **Inhibition of Glucose Uptake:** The primary effect is the blockade of glucose entry into the cell. This can be experimentally verified using fluorescent glucose analogs like 2-NBDG.
- **Depletion of Glycolytic Intermediates and ATP:** Reduced glucose uptake leads to a decrease in the rate of glycolysis, resulting in lower production of ATP and essential biosynthetic precursors.[4][5]
- **Activation of AMPK:** The decrease in cellular ATP levels leads to an increase in the AMP:ATP ratio, which in turn activates AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[4]
- **Induction of Apoptosis and Cell Death:** The profound metabolic stress and energy crisis ultimately trigger programmed cell death.[8] In some contexts, BAY-876 has also been shown to induce disulfidoptosis, a form of cell death initiated by the formation of disulfide bonds in cytoskeletal proteins.[1]

Signaling Pathway Diagram:

[Click to download full resolution via product page](#)

Caption: Mechanism of action of BAY-876 in cancer cells.

Pharmacological Profile

BAY-876 exhibits favorable pharmacological properties that make it suitable for preclinical development, including good oral bioavailability and a manageable pharmacokinetic profile.

In Vitro Potency: BAY-876 demonstrates potent anti-proliferative effects across a range of cancer cell lines, particularly those with high GLUT1 expression. For example, in ovarian cancer cell lines such as SKOV-3 and OVCAR-3, it inhibits cell growth in a dose-dependent manner with IC₅₀ values in the nanomolar range.[9] Similarly, it has shown efficacy in colorectal cancer, head and neck squamous carcinoma, and hepatocellular carcinoma cell lines.[7][8][10]

In Vivo Efficacy and Pharmacokinetics: Preclinical studies in xenograft models have validated the anti-tumor activity of BAY-876.

- Oral Bioavailability:** BAY-876 is orally bioavailable, with reported values of 85% in rats and 79% in dogs.[2]
- Pharmacokinetics:** It displays a moderate volume of distribution and low clearance. The terminal half-life is intermediate in rats (2.5 hours) and long in dogs (22 hours).[2]
- Anti-Tumor Activity:** Oral administration of BAY-876 has been shown to significantly inhibit tumor growth in various xenograft models, including those derived from ovarian and colorectal cancers.[4][11][12] For instance, in an ovarian cancer patient-derived xenograft (PDX) model, daily oral doses of 4-4.5 mg/kg resulted in a 50-71% reduction in tumor volume.[4]

Pharmacokinetic Parameters:

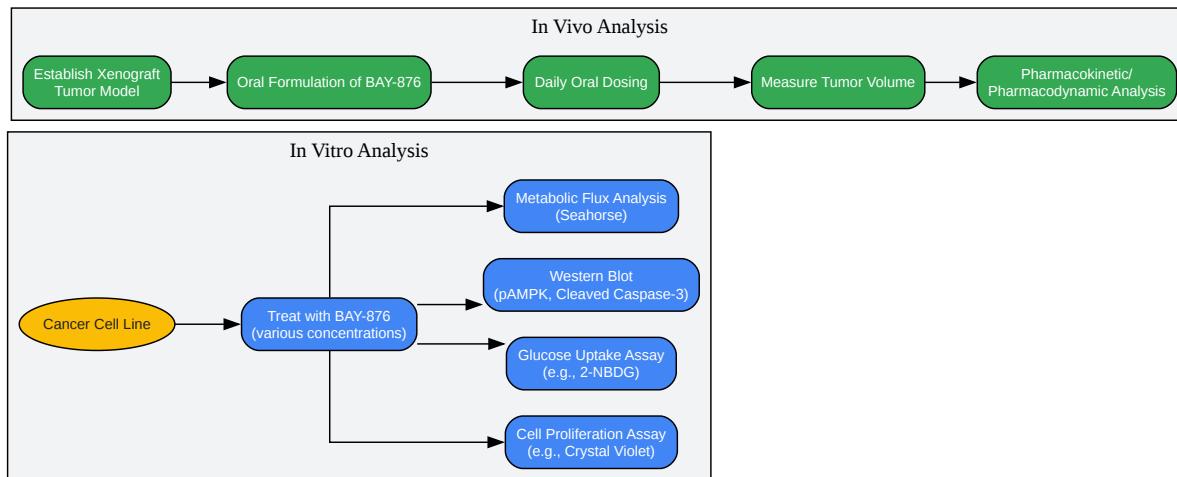
Species	Oral Bioavailability (F%)	Terminal Half-life (t _{1/2})	Source
Rat	85%	2.5 hours	[2]

| Dog | 79% | 22 hours |[2] |

Experimental Protocols

The following protocols provide a framework for investigating the effects of BAY-876 in a research setting.

- Cell Proliferation Assay (Crystal Violet Staining):** This protocol is designed to assess the anti-proliferative effects of BAY-876 on adherent cancer cell lines.


- Materials: 96-well plates, cancer cell line of interest, complete culture medium, BAY-876 stock solution (10 mM in DMSO), crystal violet solution (0.5% in 20% methanol), 10% acetic acid.
- Procedure:
 - Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
 - Prepare serial dilutions of BAY-876 in complete culture medium from the DMSO stock. Include a vehicle control (DMSO only).
 - Replace the medium in the wells with the medium containing the various concentrations of BAY-876 or vehicle.
 - Incubate the plate for 72 hours (or a desired time course).
 - Gently wash the cells with PBS.
 - Fix the cells with 100 μ L of methanol for 10 minutes.
 - Remove the methanol and stain the cells with 50 μ L of crystal violet solution for 15 minutes at room temperature.
 - Wash the plate thoroughly with water and allow it to air dry.
 - Solubilize the stain by adding 100 μ L of 10% acetic acid to each well.
 - Read the absorbance at 570 nm using a plate reader.

2. Glucose Uptake Assay (2-NBDG): This assay measures the direct effect of BAY-876 on glucose transport.

- Materials: 24-well plate, cancer cell line, glucose-free DMEM, 2-NBDG (fluorescent glucose analog), BAY-876, PBS.
- Procedure:

- Seed cells in a 24-well plate and grow to ~80% confluence.
- Wash the cells twice with warm PBS.
- Pre-incubate the cells in glucose-free DMEM containing the desired concentration of BAY-876 or vehicle control for 1 hour.
- Add 2-NBDG to a final concentration of 50 μ M and incubate for 30 minutes at 37°C.
- Stop the uptake by washing the cells three times with ice-cold PBS.
- Lyse the cells in a suitable buffer (e.g., RIPA buffer).
- Measure the fluorescence of the lysate using a fluorometer (excitation ~485 nm, emission ~535 nm).
- Normalize the fluorescence signal to the total protein content of each sample.

Experimental Workflow Diagram:

[Click to download full resolution via product page](#)

Caption: A generalized workflow for preclinical evaluation of BAY-876.

Conclusion

BAY-876 is a powerful and selective chemical probe for the study of GLUT1 biology and a promising candidate for cancer therapy.^[4] Its well-defined mechanism of action, favorable pharmacological properties, and demonstrated anti-tumor efficacy in preclinical models make it an invaluable tool for researchers in oncology and drug development.^{[4][10]} The continued investigation of BAY-876, both as a monotherapy and in combination with other agents, holds significant potential for the development of novel, metabolism-targeted cancer treatments.^[13]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. BAY-876 | GLUT1 inhibitor | inhibit glycolytic | antitumor | TargetMol [targetmol.com]
- 4. mdpi.com [mdpi.com]
- 5. rndsystems.com [rndsystems.com]
- 6. A Novel Microcrystalline BAY-876 Formulation Achieves Long-Acting Antitumor Activity Against Aerobic Glycolysis and Proliferation of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | A Novel Microcrystalline BAY-876 Formulation Achieves Long-Acting Antitumor Activity Against Aerobic Glycolysis and Proliferation of Hepatocellular Carcinoma [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. GLUT1 inhibition by BAY-876 induces metabolic changes and cell death in human colorectal cancer cells | springermedizin.de [springermedizin.de]
- 11. GLUT1 inhibition by BAY-876 induces metabolic changes and cell death in human colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bioengineer.org [bioengineer.org]
- 13. biorxiv.org [biorxiv.org]
- To cite this document: BenchChem. [CAS number 1060802-23-4 characterization]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1525356#cas-number-1060802-23-4-characterization>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com